molecular formula C10H9BrN2O2 B2586219 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione CAS No. 956796-80-8

5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione

Cat. No.: B2586219
CAS No.: 956796-80-8
M. Wt: 269.098
InChI Key: YSQLGMDDAXPBON-UHFFFAOYSA-N
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Description

5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of a bromophenyl group and a methyl group attached to the imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 2-bromobenzaldehyde with methylamine and glycine. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the imidazolidine ring. The reaction conditions generally include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (around 78-80°C)

    Catalyst: Acidic catalyst such as hydrochloric acid or sulfuric acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Imidazolidine-2,4-dione derivatives with various functional groups.

    Reduction: Amine derivatives of the original compound.

    Substitution: Compounds with substituted phenyl groups, such as hydroxyphenyl or aminophenyl derivatives.

Scientific Research Applications

5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-5-methylimidazolidine-2,4-dione: Lacks the bromine atom, leading to different chemical reactivity and biological activity.

    5-(2-Chlorophenyl)-5-methylimidazolidine-2,4-dione:

    5-(2-Fluorophenyl)-5-methylimidazolidine-2,4-dione: The presence of a fluorine atom alters its reactivity and biological effects.

Uniqueness

5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione is unique due to the presence of the bromine atom, which influences its chemical reactivity and potential biological activities. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

5-(2-bromophenyl)-5-methylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-10(8(14)12-9(15)13-10)6-4-2-3-5-7(6)11/h2-5H,1H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQLGMDDAXPBON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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